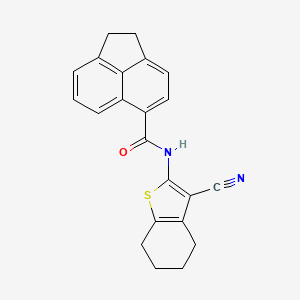
2,2'-bis(2-furylmethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Übersicht
Beschreibung
2,2'-bis(2-furylmethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, also known as BITC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of great interest due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 2,2'-bis(2-furylmethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to induce oxidative stress, which can lead to DNA damage and cell death. It also modulates signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve glucose metabolism and lipid profiles in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-bis(2-furylmethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone for lab experiments is its relatively low toxicity compared to other anticancer agents. However, this compound is also highly reactive and can be difficult to work with. It is also relatively unstable and can degrade quickly in certain conditions.
Zukünftige Richtungen
There are many potential future directions for research on 2,2'-bis(2-furylmethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone. One area of interest is the development of more stable and potent derivatives of this compound. Another area of research is the use of this compound in combination with other anticancer agents to enhance their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, this compound is a promising compound with potential applications in a wide range of scientific research areas. Its unique chemical structure and potential biological activities make it a valuable tool for studying cancer and other diseases. Further research is needed to fully understand its mechanisms of action and potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
2,2'-bis(2-furylmethyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. This compound has been shown to have potent antiproliferative effects on a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and modulate signaling pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyl)-5-[2-(furan-2-ylmethyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-19-7-5-15(11-21(19)25(31)27(23)13-17-3-1-9-33-17)16-6-8-20-22(12-16)26(32)28(24(20)30)14-18-4-2-10-34-18/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEUUQFNRKLPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4744551.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4744568.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4744582.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4744584.png)
![6,8-dimethyl-2-(4-morpholinyl)-4-phenylpyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4744589.png)

![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4744618.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-phenoxybutanamide](/img/structure/B4744620.png)
![1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4744627.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![N-(3-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4744642.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4744657.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)
